Cas no 57761-51-0 (7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-)
57761-51-0 structure
Product Name:7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
Numero CAS:57761-51-0
MF:C10H18O2
MW:170.248723506927
CID:372152
PubChem ID:93790
Update Time:2025-04-19
7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-
- [1S-(1alpha,3beta,6alpha)]-alpha,alpha,6-trimethyl-7-oxabicyclo[4.1.0]heptane-3-methanol
- 2-(6-Methyl-7-oxabicyclo[4.1.0]hept-3-yl)-2-propanol
- 1,2-epoxy-8-hydroxy-p-menthane
- 1,3-Cyclohexadiene-1-carboxaldehyde, 4-isopropyl-
- 1,3-p-Menthadien-7-al
- AC1LB1F1
- alphaTerpinen-7-al
- CTK8G6651
- FEMA No. 4506
- p-mentha-1,3-dien-7-al
- p-Metha-1,3-dien-7-al
- UNII-UT41AAJ8BE
- (1S-(1alpha,3beta,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
- EINECS 260-933-6
- 71242-69-8
- 57761-52-1
- 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
- (1R-(1alpha,3alpha,6alpha))-alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
- EINECS 260-932-0
- NS00053508
- DTXSID00887873
- 57761-51-0
- EINECS 275-282-3
- 7-Oxabicyclo[4.1.0]heptane-3-methanol, .alpha.,.alpha.,6-trimethyl-
- SCHEMBL11548058
- alpha,alpha,6-Trimethyl-7-oxabicyclo(4.1.0)heptane-3-methanol
-
- Inchi: 1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3
- Chiave InChI: HSMACHQZLSQBIN-UHFFFAOYSA-N
- Sorrisi: O1C2CC(C(C)(C)O)CCC12C
Proprietà calcolate
- Massa esatta: 170.13068
- Massa monoisotopica: 170.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.8
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.075
- Punto di ebollizione: 253.6°Cat760mmHg
- Punto di infiammabilità: 100.1°C
- Indice di rifrazione: 1.506
7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)- Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
57761-51-0 (7-Oxabicyclo[4.1.0]heptane-3-methanol,a,a,6-trimethyl-, (1S,3S,6R)-) Prodotti correlati
- 29597-36-2(Cedrene epoxide)
- 13567-39-0(Alpha-Cedrene Epoxide)
- 185-70-6(1-Oxaspiro[2.5]octane)
- 8000-48-4(Eucalyptus Oil)
- 470-67-7(Isocineole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti